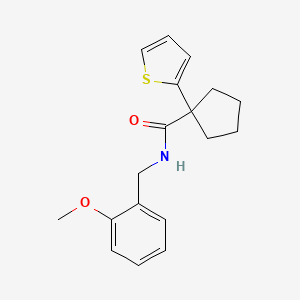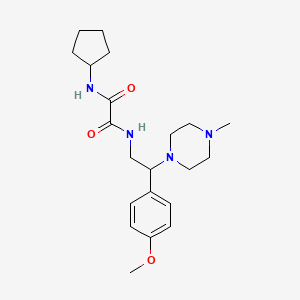
N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as BMS-986177, is a novel small molecule inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a critical role in the signaling pathways of cytokines and growth factors. BMS-986177 has shown potential as a therapeutic agent for the treatment of autoimmune diseases and cancer.
Scientific Research Applications
Kinase Inhibition for Antitumor Activity
One application involves structural optimization and structure-activity relationship studies of similar compounds for the development of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. These studies have identified derivatives with significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines. Such compounds exhibit potent kinase inhibition, good kinase spectrum selectivity, and have shown promise in in vivo anti-NSCLC studies, demonstrating rapid and complete tumor regression in xenograft models (Yang et al., 2012).
Molecular Structure Analysis
Another application is in the field of crystallography, where similar chemical structures have been analyzed to understand their molecular conformation and interactions. For instance, studies on the crystal structure of related compounds provide insights into their biological activities and potential as drugs, highlighting the importance of structural analysis in the development of antimicrobial and antihistaminic agents (Ozbey et al., 2001).
Serotonin Receptor Affinity
Research into the role of linkers in novel ligands for the serotonin 5-HT6 receptor among substituted triazines has been conducted to evaluate the impact of various linkers on human serotonin 5-HT6 receptor affinity. These studies contribute to the understanding of molecular interactions and the development of new therapeutic agents targeting serotonin receptors (Łażewska et al., 2019).
ABCB1 Inhibitors for Chemotherapy
Compounds with the similar chemical backbone have been designed and synthesized as ABCB1 inhibitors, demonstrating potent inhibitory activity. These findings are crucial for overcoming drug resistance in chemotherapy, showcasing the role of such compounds in enhancing the efficacy of cancer treatment (Colabufo et al., 2008).
Neuropharmacology
Research also extends to the study of orexin-1 receptor antagonists to attenuate stress-induced hyperarousal, without hypnotic effects, indicating potential applications in treating psychiatric disorders associated with stress or hyperarousal states. This underscores the therapeutic potential of compounds targeting specific neural pathways (Bonaventure et al., 2015).
properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-24-11-13-25(14-12-24)19(16-7-9-18(28-2)10-8-16)15-22-20(26)21(27)23-17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVTYGIWCNOKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3,5]Triazino[1,2-a]benzimidazol-4-amine](/img/structure/B2810682.png)

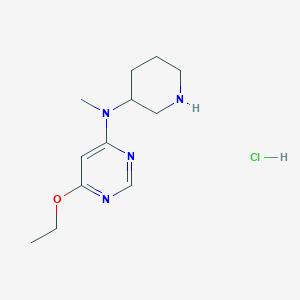
![N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2810686.png)
![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)
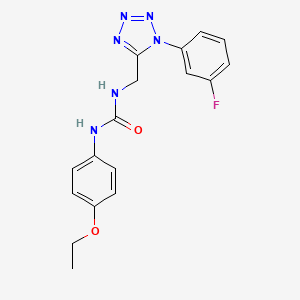
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
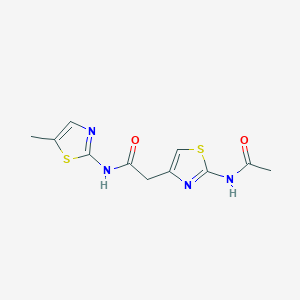
![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
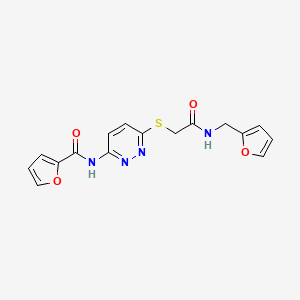
![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)
